![molecular formula C17H26O3 B14651642 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one CAS No. 52122-71-1](/img/structure/B14651642.png)
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a hydroxy group and a nonyloxy group attached to a phenyl ring, with an ethanone group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one typically involves the alkylation of 2-hydroxy-4-nonyloxybenzaldehyde followed by oxidation. The reaction conditions often include the use of strong bases such as potassium hydroxide and solvents like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon may be used to facilitate the reaction, and advanced purification techniques like column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The nonyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethanol.
Substitution: Formation of various substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nonyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-Hydroxy-4-methoxyphenyl]ethan-1-one: Similar structure but with a methoxy group instead of a nonyloxy group.
1-[2-Hydroxy-4-phenyl]ethan-1-one: Similar structure but with a phenyl group instead of a nonyloxy group.
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethan-1-one: Similar structure but with a hydroxymethyl group instead of a nonyloxy group.
Uniqueness
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one is unique due to the presence of the nonyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
52122-71-1 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-nonoxyphenyl)ethanone |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-12-20-15-10-11-16(14(2)18)17(19)13-15/h10-11,13,19H,3-9,12H2,1-2H3 |
Clave InChI |
NSJXLPYXWWKXQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


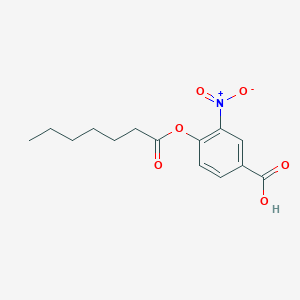
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
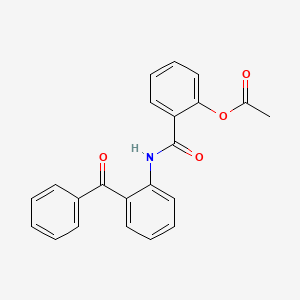
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
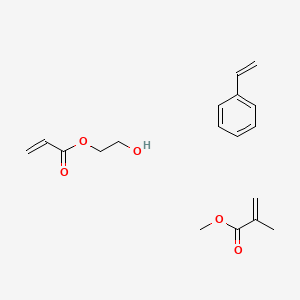
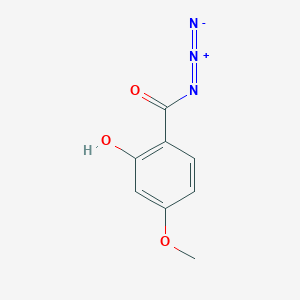
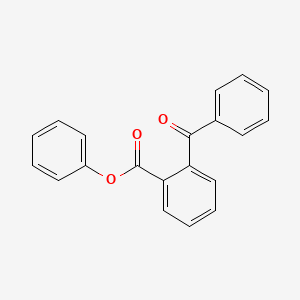

![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

